2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H9BrFN3O3S and a molecular weight of 398.207 g/mol It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzamide core
Preparation Methods
The synthesis of 2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Bromination: Introduction of a bromine atom to the aromatic ring.
Carbamothioylation: Formation of the carbamothioyl group through reaction with thiourea derivatives.
Amidation: Formation of the benzamide structure through reaction with benzoyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide can be compared with similar compounds such as:
2-bromo-N-(4-fluorophenyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(4-fluoro-3-nitrophenyl)benzamide:
2-bromo-N-(3-nitrophenyl)benzamide: Lacks the fluorine atom, which may influence its electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-8-5-6-11(16)12(7-8)19(21)22/h1-7H,(H2,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCAXRQIMZRVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367637 |
Source
|
Record name | STK004731 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6388-92-7 |
Source
|
Record name | STK004731 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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